Methyl 2-(2-((3-methylquinoxalin-2-yl)thio)acetamido)benzoate
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Description
Quinoxalines are fused heterocyclic compounds that have been proven to be excellent scaffolds in pharmaceutical and medicinal chemistry . Their potential to act as excellent antibacterial, antiviral, anticancer, enzyme inhibitory, anti-HIV, and other biologically active agents depends on their structure, which can be altered using different synthetic approaches .
Synthesis Analysis
A green synthetic procedure was developed for the two-step synthesis of a quinoxaline derivative from anthranilic acid, using two green chemistry approaches: utilization of the DES and microwave-induced synthesis . The first step includes a synthesis of a quinazolinone which was performed in choline chloride:urea DES. In the second step, S-alkylation of the quinazolinone was performed in a microwave-induced reaction .Scientific Research Applications
Synthesis and Anti-inflammatory Activity
A series of thioether derivatives of 2-Chloro-3-methylquinoxaline, which are structurally related to Methyl 2-(2-((3-methylquinoxalin-2-yl)thio)acetamido)benzoate, have been synthesized and evaluated for their anti-inflammatory activity. The synthesis involved reacting 3-methylquinoxalin-2-thiosodium with substituted chloroacetamides. Compounds within this series demonstrated significant anti-inflammatory effects in vivo, highlighting their potential for further development as anti-inflammatory agents (Singh et al., 2010).
Nucleophilic Replacement Reactions in Carbohydrate Chemistry
Research into the nucleophilic replacement reactions of sulphonates has led to the development of new methodologies for transforming 2-amino-2-deoxy-D-glucose into derivatives of 2-amino-2-deoxy-D-galactose and related compounds. This work underpins the importance of such chemical transformations in the synthesis of complex carbohydrates, relevant to the study of this compound in the context of glycoscience and drug development (J. Hill & L. Hough, 1968).
Antioxidant Activity in Acetaminophen Toxicity
A benzothiazole derivative structurally related to this compound has been evaluated for its antioxidant activity in the context of acetaminophen toxicity. This study showcases the compound's efficacy in scavenging free radicals and protecting against oxidative damage, suggesting potential therapeutic applications for compounds with similar structures in managing drug-induced hepatotoxicity (Laura C. Cabrera-Pérez et al., 2016).
Antibacterial and Antifungal Agents
Quinoxalin-based compounds, similar to this compound, have been synthesized and evaluated for their antibacterial and antifungal properties. The study highlights the potential of these compounds as potent agents against a variety of microbial pathogens, emphasizing the importance of structural modification in enhancing antimicrobial efficacy (Shiv Kumar et al., 2012).
Chemical Synthesis and Reactivity
Investigations into the chemical synthesis and reactivity of compounds related to this compound have led to the discovery of novel synthetic routes and reaction mechanisms. These studies contribute to a deeper understanding of the chemical behavior of such compounds, paving the way for the development of new chemical entities with enhanced pharmacological profiles (V. Mamedov et al., 2015).
Properties
IUPAC Name |
methyl 2-[[2-(3-methylquinoxalin-2-yl)sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c1-12-18(22-16-10-6-5-9-15(16)20-12)26-11-17(23)21-14-8-4-3-7-13(14)19(24)25-2/h3-10H,11H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUWJNDFLKARZAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1SCC(=O)NC3=CC=CC=C3C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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